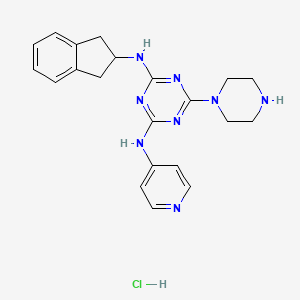
2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The hydrochloride form of this compound indicates that it is a salt, which can enhance its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the Triazine Ring: This can be achieved by the reaction of cyanuric chloride with amines under basic conditions.
Substitution Reactions:
Piperazine Addition: The piperazinyl group can be introduced via a nucleophilic substitution reaction with an appropriate piperazine derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
1,3,5-Triazine-2,4-diamine derivatives have a wide range of applications in scientific research, including:
Medicinal Chemistry: As potential therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Agriculture: As herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.
Materials Science: In the development of polymers, resins, and other advanced materials with unique properties.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example:
Enzyme Inhibition: These compounds can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: They can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine: Basic triazine derivative with similar core structure.
2,4-Diamino-6-chloro-1,3,5-triazine: A chlorinated derivative with different substituents.
2,4-Diamino-6-(4-methylpiperazin-1-yl)-1,3,5-triazine: A derivative with a methylpiperazinyl group.
Uniqueness
The uniqueness of 2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substituents, which can impart unique biological and chemical properties. These unique features can enhance its efficacy and selectivity in various applications.
特性
CAS番号 |
1197341-62-0 |
|---|---|
分子式 |
C21H25ClN8 |
分子量 |
424.937 |
IUPAC名 |
2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C21H24N8.ClH/c1-2-4-16-14-18(13-15(16)3-1)25-20-26-19(24-17-5-7-22-8-6-17)27-21(28-20)29-11-9-23-10-12-29;/h1-8,18,23H,9-14H2,(H2,22,24,25,26,27,28);1H |
InChIキー |
UOSAXZXVNFYNRD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5.Cl |
同義語 |
1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-, (Hydrochloride) (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















